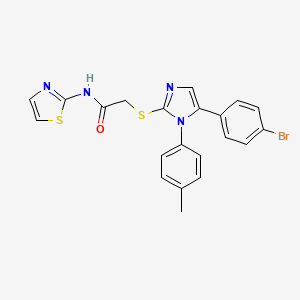

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN4OS2/c1-14-2-8-17(9-3-14)26-18(15-4-6-16(22)7-5-15)12-24-21(26)29-13-19(27)25-20-23-10-11-28-20/h2-12H,13H2,1H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPBADFDQUKTIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound with a complex structure that integrates an imidazole ring, thioether linkages, and various substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 456.4 g/mol. Its structure includes a bromophenyl group and a thiazole moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 456.4 g/mol |

| CAS Number | 1206990-62-6 |

| Purity | ≥ 95% |

The biological activity of this compound is primarily linked to its interaction with specific molecular targets such as enzymes and receptors. Similar compounds have shown potential in modulating enzyme activities involved in metabolic pathways, which could be relevant for therapeutic applications targeting diseases like cancer and diabetes.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity:

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 2-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | MDA-MB-435 Breast Cancer | 15.1 |

| 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone | B16-F10 Melanoma | 16.23 |

| Thiazole Derivative | HCT-116 Colon Cancer | 6.2 |

The compound's ability to inhibit cell proliferation has been attributed to its interaction with key signaling pathways involved in cancer progression.

Antimicrobial Activity

The compound has also shown promise in antimicrobial activity against various pathogens. In vitro studies have indicated that similar thioether compounds possess antibacterial properties, suggesting that this compound may also exhibit such effects:

| Pathogen Tested | Minimum Inhibition Concentration (MIC μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

These findings highlight the potential for this compound to be developed into an antimicrobial agent.

Case Studies

Several studies have investigated the biological activities of imidazole derivatives, revealing their potential as therapeutic agents:

- Antitumor Activity : A study evaluated the antitumor effects of imidazole derivatives against multiple cancer cell lines, with some derivatives displaying GI50 values as low as 25 μM, indicating potent activity against specific tumors .

- Enzyme Inhibition : Another study focused on the enzyme inhibition properties of thiazole-containing compounds, demonstrating significant inhibitory effects on enzymes involved in cancer metabolism.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -Br, -F) on the aryl rings enhance stability and may improve binding to hydrophobic enzyme pockets .

- The imidazole core generally offers greater metabolic stability compared to triazinoindole or benzimidazole analogs .

Physicochemical Properties

Melting points, solubility, and spectral data for select analogues:

Notes:

Antiproliferative Activity

- : Imidazole-thio-acetamide derivatives showed IC₅₀ values of ~15.67 µg/mL against C6 glioma cells, attributed to the imidazole-thio-acetamide scaffold’s ability to disrupt microtubule assembly .

- : Bromophenyl-substituted triazinoindole analogs (e.g., Compound 27) demonstrated 95% purity and enhanced cytotoxicity, suggesting bromine’s role in boosting bioactivity .

Enzyme Inhibition

- : Pyrimidine-thio-acetamide derivatives (e.g., Compound 33) were designed as dual Sirt2/HDAC6 inhibitors, with the thiazole-acetamide moiety critical for binding .

- : Compound 9 (fluorophenyl analog) exhibited COX-2 inhibition, highlighting the importance of electron-deficient aryl groups in enzyme interaction .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is typically synthesized via alkylation of a thiol-substituted imidazole intermediate with 2-chloro-N-(thiazol-2-yl)acetamide. A common protocol involves reacting 5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base like potassium carbonate (K₂CO₃). Solvents such as dimethylformamide (DMF) or acetone are used, with reaction times ranging from 6–24 hours under reflux conditions .

Q. Which spectroscopic techniques are critical for structural characterization?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thioether linkage at δ 4.1–4.3 ppm) .

- IR Spectroscopy : To identify functional groups like amide C=O (~1650–1700 cm⁻¹) and thioether C-S (~650–700 cm⁻¹) .

- Elemental Analysis : To verify purity by comparing calculated vs. observed C, H, N, S percentages (e.g., deviations < 0.4% indicate high purity) .

Q. What preliminary biological assays are recommended for this compound?

Thiazole-imidazole hybrids are often screened for antimicrobial, anticancer, or enzyme inhibition activity. Standard assays include:

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .

- COX-1/COX-2 Inhibition : To evaluate anti-inflammatory potential via fluorometric or colorimetric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency compared to acetone .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may reduce reaction time by 30–50% .

- Temperature Control : Lower temperatures (40–60°C) minimize byproduct formation in sensitive thioether linkages .

Q. How should researchers address contradictions in reported spectral data?

Discrepancies in NMR or IR peaks may arise from solvent effects, crystallinity, or tautomerism. Mitigation strategies include:

- Cross-Validation : Compare data with structurally analogous compounds (e.g., fluorophenyl or methoxyphenyl derivatives) .

- Crystallographic Analysis : Single-crystal X-ray diffraction resolves ambiguities in bond angles and hydrogen bonding (e.g., centrosymmetrical dimers via N–H⋯N interactions) .

Q. What computational methods aid in predicting biological activity?

- Molecular Docking : Simulate binding to targets like cyclooxygenase (COX-2) or PFOR enzyme using software like AutoDock Vina. Focus on interactions between the acetamide moiety and catalytic residues .

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ values) with IC₅₀ data to design derivatives with enhanced potency .

Q. How can environmental fate studies be integrated into research workflows?

Follow methodologies from long-term environmental impact projects:

- Degradation Kinetics : Assess hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light) .

- Ecotoxicity Screening : Use Daphnia magna or Aliivibrio fischeri assays to evaluate acute toxicity (EC₅₀ values) .

Methodological Notes

- Synthesis Challenges : The bromophenyl group may sterically hinder alkylation; microwave-assisted synthesis (50–100 W, 15–30 min) can improve reaction efficiency .

- Data Reproducibility : Replicate spectral analyses across multiple labs to account for instrument variability .

- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential irritancy of thiol intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.